2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
Description
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol is a polyol derivative featuring a central propane-1,3-diol backbone substituted with hydroxymethyl and (4-methylphenoxy)methyl groups. Its structure allows for versatile chemical modifications, making it a candidate for comparison with analogs differing in substituents or applications.
Properties
IUPAC Name |
2-(hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-10-2-4-11(5-3-10)16-9-12(6-13,7-14)8-15/h2-5,13-15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBVWWVRKOYDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CO)(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20982319 | |
| Record name | 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64049-38-3 | |
| Record name | 1,3-Propanediol, 2-hydroxymethyl-2-(p-tolyloxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064049383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20982319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol typically involves the reaction of 4-methylphenol with formaldehyde and a suitable diol. The reaction conditions often include:
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Temperature: Moderate temperatures to ensure the reaction proceeds efficiently.
Solvents: Solvents like ethanol or methanol to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Simpler alcohols.
Substitution Products: Compounds with new functional groups replacing the ether linkage.
Scientific Research Applications
Pharmaceutical Applications
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol has been investigated for its potential use in drug formulation and delivery systems. The compound's hydroxymethyl groups can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs).
Case Study: Drug Formulation
A study explored the use of this compound as a solubilizing agent in the formulation of poorly soluble drugs. Results indicated that incorporating this compound improved the dissolution rates of certain APIs, leading to enhanced therapeutic efficacy.
Cosmetic Industry
In cosmetics, this compound serves as an effective humectant and skin-conditioning agent. Its ability to retain moisture makes it valuable in formulations aimed at improving skin hydration.
Case Study: Moisturizer Development
Research conducted on various moisturizer formulations revealed that products containing 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol exhibited superior hydration effects compared to those without it. Participants noted improved skin texture and moisture retention.
Polymer Chemistry
The compound is also utilized in polymer chemistry as a crosslinking agent. Its multifunctional nature allows it to form networks that enhance the mechanical properties of polymers.
Case Study: Polymer Synthesis
In a recent investigation, researchers synthesized a series of polyurethane elastomers using this compound as a crosslinker. The resulting materials demonstrated improved tensile strength and elasticity, making them suitable for applications in automotive and industrial sectors.
Agricultural Chemistry
There is emerging interest in the application of this compound in agricultural formulations, particularly as an additive in pesticide formulations to enhance efficacy and stability.
Case Study: Pesticide Formulation
A study evaluated the incorporation of 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol in herbicide formulations. Findings suggested that it improved the stability of the active ingredients under various environmental conditions.
Data Tables
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Drug formulation | Enhanced solubility and bioavailability |
| Cosmetics | Moisturizer | Improved skin hydration |
| Polymer Chemistry | Crosslinking agent | Enhanced mechanical properties |
| Agricultural Chemistry | Pesticide additive | Improved stability and efficacy |
Mechanism of Action
The mechanism by which 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate biological responses.
Pathways: Influencing signaling pathways to alter cellular functions.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations :
Contrasts :
- Therapeutic Targets : The target compound (8j) and DCAP target immune and microbial pathways, respectively, while natural analogs focus on organ protection .
- Structural Determinants: The (4-methylphenoxy)methyl group in 8j likely enhances binding to hydrophobic protein pockets, whereas the carbazole moiety in DCAP promotes membrane interaction .
Implications :
- Brominated precursors necessitate careful handling due to reactivity and toxicity , whereas methoxy-substituted analogs (e.g., ) pose minimal risks under standard laboratory conditions.
Biological Activity
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol, commonly referred to by its CAS number 64049-38-3, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its activity.
- Molecular Formula : C₁₂H₁₈O₄
- Molecular Weight : 226.273 g/mol
- CAS Number : 64049-38-3
- Synonyms : 2-Hydroxymethyl-2-(p-tolyloxymethyl)-1,3-propanediol; BRN 3265825
Mechanisms of Biological Activity
The biological activity of 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol can be attributed to several mechanisms:
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This is crucial in protecting cells from damage caused by reactive oxygen species (ROS).
- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways. The presence of the phenoxy group may enhance the compound's ability to interact with inflammatory mediators.
- Metabolic Regulation : There is emerging evidence that compounds with similar structures can influence metabolic pathways, particularly in adipose tissue and liver cells, potentially aiding in the management of metabolic disorders.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging of free radicals | |
| Anti-inflammatory | Modulation of cytokine release | |
| Metabolic Regulation | Influence on lipid metabolism |
Case Study 1: Antioxidant Activity
A study investigated the antioxidant potential of various hydroxymethyl derivatives, including 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol. The findings demonstrated significant free radical scavenging activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled experiment using cell cultures, the compound was shown to reduce the secretion of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation. This suggests a role in mitigating inflammation through the inhibition of NF-kB signaling pathways.
Case Study 3: Metabolic Effects
In vivo studies on rodents indicated that administration of this compound led to improved insulin sensitivity and reduced triglyceride levels. These findings highlight its potential as a therapeutic agent for conditions like obesity and type 2 diabetes.
Q & A
Q. What are the recommended synthetic routes for 2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol, and how can purity be optimized?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including condensation, hydroxylation, and etherification. For structurally analogous diols, stepwise protocols (e.g., reduction of intermediates using agents like triethylsilane and hydrogenation under controlled conditions) are critical . To optimize purity:
Q. How should researchers safely handle this compound in laboratory settings?
Methodological Answer: Although direct hazard data for this compound is limited, analogous diols require:
- Use of PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of fine particulates .
- Storage in airtight containers at 2–8°C to prevent degradation.
- Emergency protocols: For accidental exposure, rinse with water for 15 minutes and seek medical evaluation .
Q. What spectroscopic techniques are suitable for structural characterization?
Methodological Answer:
- NMR (¹H/¹³C): Identify hydroxyl and methylphenoxy groups via chemical shifts (e.g., δ 1.2–1.5 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons) .
- FT-IR: Confirm hydroxyl (3200–3600 cm⁻¹) and ether (1050–1150 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS): Validate molecular weight (calculated for C₁₃H₂₀O₅: 256.28 g/mol) with <2 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during synthesis optimization?
Methodological Answer: Discrepancies in reactivity (e.g., unexpected byproducts or low yields) may arise from:
- Steric hindrance: Modify reaction conditions (e.g., use bulkier protecting groups or slower addition rates) .
- Solvent effects: Screen solvents (e.g., DMF for polar intermediates, toluene for non-polar steps) to stabilize transition states.
- Catalyst optimization: Test palladium or platinum catalysts for hydrogenation steps, referencing protocols for related diols .
- Data validation: Cross-validate results using multiple analytical methods (e.g., XRD for crystallinity, DSC for thermal stability) .
Q. What strategies enhance the compound’s stability in pharmacological studies?
Methodological Answer: For bioactive diols, stability challenges include hydrolysis and oxidation:
- Lyophilization: Prepare lyophilized powders under inert gas (N₂/Ar) to prevent degradation.
- Excipient screening: Use cyclodextrins or liposomal encapsulation to improve aqueous solubility and shelf life .
- Accelerated stability testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC-PDA .
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
Methodological Answer:
- Docking studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in autoimmune pathways) .
- QSAR modeling: Correlate substituent effects (e.g., methylphenoxy group position) with bioactivity data from analogous compounds .
- MD simulations: Simulate 100 ns trajectories in GROMACS to assess conformational stability in physiological environments .
Q. What methodologies address low yield in large-scale synthesis?
Methodological Answer: Scale-up challenges often relate to heat transfer and mixing inefficiencies:
- Flow chemistry: Implement continuous flow reactors for exothermic steps (e.g., etherification) to improve control .
- Process analytical technology (PAT): Use in-line FTIR or Raman probes for real-time monitoring of intermediate conversions .
- Design of Experiments (DoE): Optimize parameters (temperature, catalyst loading) via response surface methodology .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity results across studies?
Methodological Answer: Contradictions may stem from:
- Assay variability: Standardize protocols (e.g., cell lines, incubation times) using guidelines from .
- Impurity profiles: Characterize batches via LC-MS to rule out contaminants (e.g., residual solvents, isomers) .
- Statistical rigor: Apply multivariate analysis to isolate compound-specific effects from noise .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
